2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an isoindole moiety. The presence of these two distinct structural motifs endows the compound with a range of interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which is then coupled with the isoindole moiety. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
What sets 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The combination of the quinazolinone and isoindole moieties in a single molecule provides a versatile scaffold for further chemical modifications and biological studies.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
2-[[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H19N3O3/c1-13(2)11-23-18(22-17-10-6-5-9-16(17)21(23)27)12-24-19(25)14-7-3-4-8-15(14)20(24)26/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
ZORANTXOHGLUOY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=NC2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CN1C(=NC2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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